molecular formula C13H14BrN3O5S B2845490 5-(1-((4-Bromothiophen-2-yl)methyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate CAS No. 1396801-97-0

5-(1-((4-Bromothiophen-2-yl)methyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate

Cat. No.: B2845490
CAS No.: 1396801-97-0
M. Wt: 404.24
InChI Key: XVCIQXRGJPYTHD-UHFFFAOYSA-N
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Description

5-(1-((4-Bromothiophen-2-yl)methyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C13H14BrN3O5S and its molecular weight is 404.24. The purity is usually 95%.
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Biological Activity

5-(1-((4-Bromothiophen-2-yl)methyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole oxalate is a complex organic compound characterized by its unique structural features, including an oxadiazole ring and an azetidine moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
CAS Number 1396801-97-0
Molecular Weight 404.24 g/mol

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of this specific compound.

Antimicrobial Activity

Studies have shown that derivatives of the 1,3,4-oxadiazole scaffold possess significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with the oxadiazole ring have demonstrated effectiveness against various bacterial strains. A study noted that certain 1,3,4-oxadiazole derivatives exhibited minimal inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
  • Antifungal and Antiviral Properties : The presence of the oxadiazole moiety has also been linked to antifungal and antiviral activities. Research indicated that some derivatives inhibited fungal growth and showed potential against viral infections .

Anticancer Potential

The anticancer activity of oxadiazole derivatives has been a focus in recent studies. For example:

  • Mechanism of Action : Some compounds have been found to induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and disruption of metabolic pathways critical for cancer cell survival .
  • Specific Studies : A study highlighted that certain oxadiazole derivatives significantly inhibited the growth of breast cancer cell lines in vitro, suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory effects of compounds featuring the oxadiazole structure. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Dhumal et al. (2016) : Investigated a series of 1,3,4-oxadiazole derivatives for their antitubercular activity, finding that specific compounds showed potent inhibition against Mycobacterium bovis BCG .
  • Desai et al. (2018) : Focused on pyridine-based 1,3,4-oxadiazole derivatives and their antitubercular effects, demonstrating significant activity against drug-resistant strains .

Properties

IUPAC Name

5-[1-[(4-bromothiophen-2-yl)methyl]azetidin-3-yl]-3-methyl-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3OS.C2H2O4/c1-7-13-11(16-14-7)8-3-15(4-8)5-10-2-9(12)6-17-10;3-1(4)2(5)6/h2,6,8H,3-5H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCIQXRGJPYTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)CC3=CC(=CS3)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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